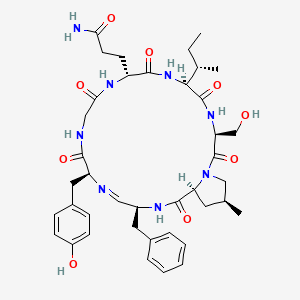

Nostocyclopeptide A2

Description

Properties

Molecular Formula |

C40H54N8O9 |

|---|---|

Molecular Weight |

790.9 g/mol |

IUPAC Name |

3-[(3S,6S,9R,15S,18S,21S,23S)-18-benzyl-6-[(2S)-butan-2-yl]-3-(hydroxymethyl)-15-[(4-hydroxyphenyl)methyl]-23-methyl-2,5,8,11,14,20-hexaoxo-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracos-16-en-9-yl]propanamide |

InChI |

InChI=1S/C40H54N8O9/c1-4-24(3)35-39(56)46-31(22-49)40(57)48-21-23(2)16-32(48)38(55)44-27(17-25-8-6-5-7-9-25)19-42-30(18-26-10-12-28(50)13-11-26)36(53)43-20-34(52)45-29(37(54)47-35)14-15-33(41)51/h5-13,19,23-24,27,29-32,35,49-50H,4,14-18,20-22H2,1-3H3,(H2,41,51)(H,43,53)(H,44,55)(H,45,52)(H,46,56)(H,47,54)/t23-,24-,27-,29+,30-,31-,32-,35-/m0/s1 |

InChI Key |

OYHPNVXZUBWKJE-BZDICHPASA-N |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N2C[C@H](C[C@H]2C(=O)N[C@H](C=N[C@H](C(=O)NCC(=O)N[C@@H](C(=O)N1)CCC(=O)N)CC3=CC=C(C=C3)O)CC4=CC=CC=C4)C)CO |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)N2CC(CC2C(=O)NC(C=NC(C(=O)NCC(=O)NC(C(=O)N1)CCC(=O)N)CC3=CC=C(C=C3)O)CC4=CC=CC=C4)C)CO |

Synonyms |

nostocyclopeptide A2 |

Origin of Product |

United States |

Discovery, Isolation, and Natural Occurrence of Nostocyclopeptide A2

Cyanobacterial Sources and Ecological Distribution

Nostocyclopeptide A2 is a specialized metabolite produced solely by cyanobacteria belonging to the genus Nostoc. nih.govmdpi.commdpi.comepa.govresearchgate.net These cyanobacteria are ubiquitous, inhabiting a wide array of environments, from terrestrial and freshwater to marine ecosystems. nih.gov They can exist in a free-living state or form symbiotic relationships with other organisms. epa.govresearchgate.netnih.gov

The primary and most well-documented source of Nostocyclopeptide A2 is the terrestrial cyanobacterium Nostoc sp. ATCC 53789. mdpi.commdpi.comnih.gov This strain was originally isolated from a lichen collected on Arron Island, Scotland, and was also found in a terrestrial sample from India. mdpi.com The production of Nostocyclopeptide A2 is a characteristic feature of this particular cyanobacterium, which is also known for producing other bioactive compounds like cryptophycins. nih.gov

Subsequent research has broadened the known distribution of Nostocyclopeptide A2-producing cyanobacteria. The compound has been identified in Nostoc edaphicum strain CCNP1411, which was isolated from the Gulf of Gdańsk in the Baltic Sea. nih.gov This finding highlights that the production of nostocyclopeptides is not limited to terrestrial strains but also occurs in marine or brackish water environments.

Further evidence of its widespread occurrence comes from its detection in Nostoc sp. ASN_M, isolated from the soil of paddy fields in the Golestan province of Iran. mdpi.com Additionally, Nostocyclopeptide A2 has been found in Nostoc strains that live in symbiosis with the liverwort Blasia pusilla L., collected in Northern Norway. mdpi.com This diverse range of habitats underscores the broad ecological distribution of Nostoc species capable of synthesizing this unique peptide.

Historical Overview of Isolation and Initial Characterization

The discovery of Nostocyclopeptide A2, alongside its structural analog Nostocyclopeptide A1, was first reported in a 2001 study by Golakoti and colleagues. mdpi.comnih.gov The researchers isolated these compounds from the cultured terrestrial cyanobacterium Nostoc sp. ATCC53789. nih.gov

The isolation process involved the extraction of the freeze-dried cyanobacterial biomass with 75% methanol (B129727) in water. nih.gov The crude extract was then subjected to various chromatographic techniques to separate and purify the individual compounds. uic.edu

A significant breakthrough in the initial characterization was the elucidation of its complex cyclic structure. nih.gov Through the use of advanced spectroscopic methods, including 1D TOCSY, HMBC, and NOESY nuclear magnetic resonance (NMR) experiments, the researchers were able to identify the seven amino acid residues and determine their sequence within the cyclic structure. nih.gov

This detailed analysis revealed that Nostocyclopeptide A2 is a cyclic heptapeptide (B1575542) with the amino acid sequence Tyr-Gly-Gln-Ile-Ser-MePro-Phe. mdpi.com A distinctive feature of its molecular architecture is a unique imino linkage within the macrocyclic ring. nih.gov The absolute stereochemistry of the amino acid constituents was determined by comparing them with authentic standards after acid hydrolysis of the natural product. nih.gov

Advanced Structural Analysis and Stereochemical Determination Methodologies

Elucidation of Macrocyclic Architecture

Nostocyclopeptide A2 is a cyclic heptapeptide (B1575542), meaning its macrocyclic architecture is formed by seven amino acid residues linked together. researchgate.net The cyclic nature is a key feature distinguishing it from linear peptides. The macrocyclic ring in Nostocyclopeptide A2 is formed through a unique imino linkage, which connects the N-terminal amine group of a conserved tyrosine residue with the C-terminal aldehyde group of another residue, such as phenylalanine. nih.govmdpi.commdpi.com

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D TOCSY, HMBC, and NOESY experiments, have been instrumental in determining the sequence of the amino acid residues and establishing the gross structure of the macrocyclic ring. researchgate.netacs.org For instance, 1D TOCSY experiments were useful in identifying the individual amino acid residues present in the compound. researchgate.netacs.org HMBC and NOESY correlations provided crucial information for sequencing these units and confirming the cyclic structure. researchgate.netacs.org

Nostocyclopeptide A2 contains specific amino acid units. Based on research, the sequence for Nostocyclopeptide A2 has been identified as Tyr-Gly-Gln-Ile-Ser-MePro-Phe. mdpi.com

Here is a table summarizing the amino acid composition of Nostocyclopeptide A2:

| Amino Acid Residue |

| Tyrosine (Tyr) |

| Glycine (Gly) |

| Glutamine (Gln) |

| Isoleucine (Ile) |

| Serine (Ser) |

| 4-Methylproline (MePro) |

| Phenylalanine (Phe) |

Determination of Absolute Stereochemistry

Determining the absolute stereochemistry of the amino acid residues within Nostocyclopeptide A2 is crucial for a complete structural characterization. This has been achieved by comparing the amino acids obtained from the acid hydrolysis of Nostocyclopeptide A2 with authentic standards. researchgate.netacs.org This comparative analysis allows for the assignment of the absolute configuration (L or D) to each chiral amino acid residue. researchgate.netacs.org

Further studies involving peroxide oxidation and borohydride (B1222165) reduction products of the natural product, followed by comparison with authentic standards, have also contributed to the determination of absolute stereochemistry. researchgate.netacs.org

Based on available data, the stereochemistry of some residues in Nostocyclopeptide A2 has been reported. For example, the IUPAC name indicates specific stereocenters. uwm.edu

Here is a table showing the reported stereochemistry for some positions in Nostocyclopeptide A2:

| Position | Amino Acid Residue | Stereochemistry |

| 3 | Gln | (S) |

| 6 | MePro | (S) |

| 9 | Ile | (R) |

| 15 | Ser | (S) |

| 18 | Phe | (S) |

| 21 | Tyr | (S) |

| 23 | MePro (part of ring) | (S) |

Note: The numbering in the IUPAC name uwm.edu refers to positions within the bicyclic structure, which may not directly correspond to the linear sequence position.

Analysis of Unique Imino Linkage

A defining characteristic of Nostocyclopeptide A2 is the presence of a unique imino linkage within its macrocyclic ring. researchgate.netnih.govmdpi.commdpi.comacs.org This linkage is formed between the N-terminal amine group of the conserved tyrosine residue at position 1 and the C-terminal aldehyde group of the residue at position 7, which is phenylalanine in Nostocyclopeptide A2. nih.govmdpi.commdpi.com

The formation of this imino bond is a result of a specific biosynthetic process. The nostocyclopeptide biosynthetic gene cluster contains a reductase domain at the C-terminal end of the nonribosomal peptide synthetase (NRPS) NcpB. nih.gov This reductase is predicted to catalyze an NAD(P)H-mediated reduction of the C-terminal carboxyl group of the linear heptapeptide intermediate to an aldehyde. nih.gov Subsequently, this aldehyde undergoes an intramolecular reaction with the free N-terminal amine of the tyrosine residue, forming a stable imine bond and thus cyclizing the peptide. nih.gov

This imino linkage is distinct from the typical amide or ester bonds found in many other cyclic peptides and depsipeptides. rsc.org The presence and nature of this imino bond have been confirmed through spectroscopic analysis, including NMR techniques like HMBC correlations, which help establish the connectivity across the linkage. acs.orgmdpi.com The selective and reversible nature of this intramolecular cyclization reaction in aqueous solution has also been noted. mdpi.com

Biosynthesis and Genetic Basis

Identification and Characterization of Biosynthetic Gene Clusters (e.g., ncp cluster)

The biosynthetic gene cluster responsible for nostocyclopeptide production, including Nostocyclopeptide A2, has been identified and characterized. nih.govnih.gov This cluster, known as the ncp cluster, spans approximately 33 kilobases (kb) in the chromosome of Nostoc sp. ATCC53789. nih.govoup.com It contains several open reading frames (ORFs) predicted to be involved in the biosynthesis and transport of these natural products. nih.gov In Nostoc edaphicum CCNP1411, the ncp cluster is located between positions 7,609,981 and 7,643,289 base pairs of the chromosome and has been characterized in silico. nih.govresearchgate.net The ncp cluster in Nostoc sp. ATCC53789 includes two large NRPS genes, ncpA and ncpB. mdpi.comoup.com

Nonribosomal Peptide Synthetase (NRPS) Pathways and Domain Organization

Nostocyclopeptides are synthesized via a nonribosomal peptide synthetase (NRPS) pathway. mdpi.comresearchgate.net The ncp gene cluster encodes for NRPS enzymes, specifically NcpA and NcpB, which are multimodular proteins responsible for assembling the peptide chain. nih.govmdpi.comoup.com The genetic architecture and domain organization of the ncpA-B NRPS are co-linear with the putative order of amino acid incorporation into the cyclic peptide. nih.gov

NRPS modules typically contain core domains: adenylation (A), thiolation (T or PCP), and condensation (C) domains. mdpi.comigem.org

Adenylation (A) domains: These domains are responsible for the specific recognition and activation of amino acids (or other carboxylic acids) as adenylates. oup.commdpi.com The A domain is the primary determinant of which amino acid is incorporated at a specific position in the peptide chain. igem.orgmdpi.com

Thiolation (T) or Peptidyl Carrier Protein (PCP) domains: These domains carry the activated amino acid or the growing peptide chain via a thioester linkage to a covalently attached 4'-phosphopantetheine (B1211885) cofactor. igem.orgnih.gov

Condensation (C) domains: These domains catalyze the formation of the peptide bond between the aminoacyl or peptidyl group on an upstream PCP domain and the amino group of the aminoacyl group on a downstream PCP domain. igem.orgnih.gov

The NRPS system for nostocyclopeptide biosynthesis involves NcpA, a three-module protein (NcpA1-3), and NcpB, a four-module protein (NcpB1-4). mdpi.com The NcpA3 module contains an epimerase domain, which is consistent with the presence of a D-amino acid (D-Gln) at position 3 of nostocyclopeptides. mdpi.commdpi.comug.edu.pl A reductase domain is located at the C-terminal end of NcpB. nih.govmdpi.commdpi.com

Enzymatic Mechanisms in Biosynthesis (e.g., Reductase Domain Activity, Imine Macrocyclization)

A unique feature of nostocyclopeptide biosynthesis is the mechanism of macrocyclization, which involves the formation of an imino linkage between the N-terminal and C-terminal amino acids. mdpi.combeilstein-journals.org This process is mediated by the C-terminal reductase domain of NcpB. nih.govmdpi.combeilstein-journals.org

The reductase domain catalyzes an NAD(P)H-dependent reduction of the thioester-bound heptapeptidyl intermediate from the final PCP domain of NcpB. nih.govoup.commdpi.com This reductive release yields a linear heptapeptide (B1575542) aldehyde. nih.govoup.commdpi.com Subsequently, this linear aldehyde undergoes a spontaneous, enzyme-independent intramolecular cyclization. mdpi.com The amino group of the N-terminal tyrosine residue attacks the aldehyde carbon, forming a stable imine bond and resulting in the cyclic nostocyclopeptide structure. nih.govoup.commdpi.com This C-terminal reductase-mediated imine macrocyclization involving peptide N- and C-termini was reported as a novel mechanism at the time of its discovery. nih.gov

Biogenetic Precursors and Intermediates

Nostocyclopeptide A2 is a cyclic heptapeptide. nih.govmdpi.com The biogenetic precursors are the individual amino acids that are incorporated into the peptide chain by the NRPS machinery. The sequence of Nostocyclopeptide A2 is Tyr1-Gly2-Gln3-Ile4-Ser5-MePro6-Phe7. mdpi.com The NRPS modules activate and incorporate these specific amino acids in a co-linear fashion. nih.govmdpi.com

Key intermediates in the biosynthesis include the amino acids activated as acyl-adenylates by the A domains and subsequently tethered to the PCP domains via thioester bonds. The growing peptide chain is elongated on the NRPS assembly line through the action of condensation domains. The final intermediate before cyclization is a linear heptapeptide aldehyde, which is released from the NRPS by the C-terminal reductase domain. nih.govmdpi.com Modified amino acid residues, such as D-glutamine (D-Gln) at position 3 and 4-methylproline (MePro) at position 6, are incorporated, indicating modifications occur during or before assembly. mdpi.comresearchgate.net The biosynthesis of L-4-methylproline involves enzymes like NcpD, a (2S,4S)-5-hydroxyleucine dehydrogenase. nih.gov

Exploration of Aberrant Biosynthesis and Analog Formation

Studies have explored the potential for aberrant biosynthesis and the formation of nostocyclopeptide analogs. In addition to Nostocyclopeptide A1 and A2, other compounds putatively characterized as new nostocyclopeptide analogues have been detected in Nostoc strains. nih.govmdpi.com These include linear forms of the peptides (e.g., Ncp-A1-L, Ncp-A2-L, Ncp-E1-L, Ncp-E2-L, Ncp-E4-L) and other cyclic variants (e.g., Ncp-E3). nih.govmdpi.com

The presence of linear forms suggests that the macrocyclization process might not always go to completion or that linearization can occur post-synthesis. nih.govmdpi.com The relative abundance of linear versus cyclic forms can vary depending on the specific analog and extraction conditions. nih.govmdpi.com For instance, Ncp-A2-L with Phe in the C-terminus was often found to be a main analog. mdpi.com Aberrant biosynthesis has also been demonstrated by supplementing Nostoc sp. ATCC53789 cultures with non-native amino acids, leading to the production of analogs like Ncp-A3, which has MePhe in the C-terminal position. mdpi.comug.edu.pl The variability observed in the C-terminal residue (Leu, Phe, or Tyr) and other positions contributes to the structural diversity within the nostocyclopeptide family. mdpi.com

Chemical Synthesis Strategies

Total Synthesis Approaches and Methodological Challenges

Total synthesis of nostocyclopeptide A2 and related analogs has been pursued to confirm structural assignments, enable structural modifications, and explore biological activities. nih.govescholarship.orgescholarship.org A key methodological challenge in the synthesis of cyclic peptides like nostocyclopeptide A2 is the formation of the macrocyclic ring, which can be influenced by the conformation of the linear precursor. mdpi.comuni-marburg.de The presence of modified and D-amino acids also adds complexity to the synthesis, requiring specific strategies for their incorporation with the correct stereochemistry. nih.govmdpi.com Challenges in total synthesis often involve achieving high efficiency, scalability, and ideality in comparison to natural biosynthetic processes. escholarship.org

Convergent and Divergent Synthetic Strategies

Synthetic strategies for complex molecules like nostocyclopeptide A2 can employ convergent or divergent approaches. wikipedia.orgrsc.org A convergent synthesis involves synthesizing several key fragments separately and then coupling them in a final step to form the target molecule, which can improve efficiency. nih.govescholarship.orgescholarship.org Divergent synthesis, on the other hand, starts from a common precursor and branches out to generate a library of related compounds or build complexity outwards from a core structure. wikipedia.orgbeilstein-journals.org While the provided information specifically mentions convergent strategies in the context of other natural products, the principles are applicable to the synthesis of nostocyclopeptide A2, particularly in assembling the linear peptide chain from individual amino acid building blocks before macrocyclization. nih.govescholarship.org Divergent approaches could be explored to synthesize various nostocyclopeptide analogs from a common intermediate. wikipedia.orgbeilstein-journals.org

Stereoselective Synthesis of Key Building Blocks

The stereochemistry of the amino acid residues, particularly the D-configured glutamine and the modified 4-methylproline, is crucial for the structure and activity of nostocyclopeptide A2. mdpi.comnih.gov Stereoselective synthesis of these and other key building blocks is a critical aspect of the total synthesis. frontiersin.org Achieving control over stereochemistry, especially in the formation of new stereocenters or the incorporation of pre-existing chiral centers, often requires carefully designed synthetic routes and the use of stereoselective reactions or chiral auxiliaries. escholarship.orgfrontiersin.org For instance, the synthesis of modified amino acids with defined stereochemistry is a necessary prerequisite for assembling the full peptide sequence. frontiersin.org

Macrocyclization Methodologies and Equilibrium Studies

The macrocyclization of the linear peptide precursor to form the cyclic structure of nostocyclopeptide A2 is a pivotal step in its synthesis. In biosynthesis, this cyclization is spontaneous and enzyme-independent, occurring through the formation of a stable imino bond between the C-terminal aldehyde and the N-terminal amine group of tyrosine. mdpi.comacs.org This reductive release triggers the macrocyclization. mdpi.comacs.org

Chemical synthesis approaches to macrocyclization often involve activating the linear peptide precursor for cyclization under controlled conditions. Methodologies can include the formation of amide bonds (macrolactamization) or, in the case of nostocyclopeptide A2, the formation of the characteristic imino bond. uni-marburg.deacs.org The efficiency of macrocyclization can be influenced by the conformation of the linear peptide, with certain conformations being more favorable for ring closure. mdpi.comuni-marburg.de

Equilibrium studies have been conducted to understand the reversible nature of the macrocyclization of nostocyclopeptides, particularly the ring-chain equilibria of the linear aldehyde and the cyclic imine forms. mdpi.comnih.govuni-marburg.de These studies, often employing techniques like NMR spectroscopy, provide insights into the thermodynamic parameters governing the cyclization process and help identify structural factors that influence macrocycle formation. uni-marburg.de For example, the steric bulk of residues at certain positions can affect cyclization efficiency. mdpi.com The cell contents of linear nostocyclopeptides have been observed to be higher than the cyclic ones, suggesting a slow rate for the macrocyclization process in nature. mdpi.com

Here is a table summarizing some key aspects related to Nostocyclopeptide A2 synthesis based on the provided information:

| Aspect | Details | References |

| Structure | Cyclic heptapeptide (B1575542) with a unique imino linkage. Contains non-proteinogenic amino acids (e.g., 4-MePro, D-Gln). | mdpi.comresearchgate.netfrontiersin.orgnih.gov |

| Biosynthesis | Nonribosomal peptide synthesis (NRPS) pathway. Involves a reductase domain for C-terminal aldehyde formation. | mdpi.comnih.govoup.com |

| Macrocyclization | Spontaneous, enzyme-independent imino bond formation between C-terminal aldehyde and N-terminal Tyr amine. Reversible in aqueous solution. | mdpi.comnih.govacs.org |

| Linear Precursor | Exists as a linear peptide aldehyde. Higher concentration observed in natural producers compared to the cyclic form. | mdpi.com |

| Synthesis Challenges | Stereocontrol of modified/D-amino acids, efficient macrocyclization, conformational effects on cyclization. | mdpi.comescholarship.orguni-marburg.defrontiersin.org |

| Equilibrium Studies | Used to analyze ring-chain equilibria and thermodynamic parameters of macrocyclization. | mdpi.comuni-marburg.de |

Biological Activity and Molecular Mechanisms of Action in Vitro and Preclinical Focus

Cytotoxicity Profiles Against Cancer Cell Lines

Nostocyclopeptide A2 has shown cytotoxic activity against several human cancer cell lines. Studies have reported its effects on human colorectal adenocarcinoma (LoVo) and human nasopharyngeal (KB) cell lines. researchgate.netnih.govmdpi.comnih.govnih.gov The cytotoxicity against these cell lines was observed at micromolar concentrations. nih.govnih.govnih.gov

Here is a summary of the cytotoxicity data:

| Compound | Cell Line | IC₅₀ (approximate) | Source |

| Nostocyclopeptide A2 | LoVo (colorectal adenocarcinoma) | 1 µM | nih.govnih.govnih.gov |

| Nostocyclopeptide A2 | KB (nasopharyngeal carcinoma) | 1 µM | nih.govnih.govnih.gov |

Mechanisms of Cell Cycle Perturbation

While some related cyanobacterial compounds like apratoxin A induce cell cycle arrest in specific phases (e.g., G1 or G2-M) mdpi.comjcu.cz, and cryptophycins cause G2/M phase arrest mdpi.com, the specific mechanism of cell cycle perturbation by Nostocyclopeptide A2 is not explicitly detailed in the provided search results. However, related proteusins like nostatin A have been shown to induce cell cycle arrest in S-phase followed by mitochondrial apoptosis. rsc.orgnih.gov

Induction of Apoptotic Pathways

The induction of apoptosis is a key mechanism by which some cytotoxic compounds exert their effects on cancer cells. researchgate.net For Nostocyclopeptide A2, the provided information suggests a link between its cytotoxic activity and the potential induction of apoptosis, although the precise pathways are not fully elucidated. Related compounds like cryptophycin (B1240208) 1 have been shown to induce apoptosis in KB and LoVo cell lines. mdpi.com Additionally, nostatin A, a related proteusin from Nostoc, induces mitochondrial apoptosis. rsc.orgnih.gov Another nostocyclopeptide variant, Ncp-M1, was reported to counteract microcystin-LR-induced apoptosis in rat hepatocytes. nih.govmdpi.com

Enzyme Inhibition Studies

Nostocyclopeptides, including Nostocyclopeptide A2, have been investigated for their ability to inhibit enzymes, particularly the 20S proteasome. nih.govresearchgate.netnih.govsciprofiles.comdntb.gov.uaresearchgate.net

20S Proteasome Inhibition and Site Selectivity

The 20S proteasome is a crucial proteolytic complex involved in maintaining cellular proteostasis, and its dysfunction is linked to various pathological disorders, including cancer. nih.govnih.govdntb.gov.uaug.edu.pl Studies have shown that Nostocyclopeptide A2 can inhibit the 20S proteasome, exhibiting selectivity for specific catalytic sites. nih.govresearchgate.netnih.govsciprofiles.comdntb.gov.uaresearchgate.net

Specifically, the cyclic variant, Nostocyclopeptide A2, has been shown to inactivate the trypsin-like (T-L) site of the human 20S proteasome. nih.govresearchgate.netnih.govsciprofiles.comdntb.gov.ua In contrast, linear nostocyclopeptide variants like Ncp-A2-L and Ncp-E2-L primarily inhibited the chymotrypsin-like (CT-L) activity. nih.govresearchgate.netnih.govsciprofiles.comdntb.gov.ua The inhibitory effects of the linear variants on CT-L activity were observed at approximately 50 µM. researchgate.net

Role of Specific Functional Groups in Proteasome Activity

Research suggests that the presence of an aldehyde group is important for the chymotrypsin-like inhibitory activity observed in linear nostocyclopeptides like Ncp-A2-L and Ncp-E2-L. nih.govresearchgate.netnih.govsciprofiles.comdntb.gov.ua Ncp-A2-L, which has a C-terminal phenylalanine aldehyde, further supports the significance of the aldehyde group for CT-L inhibition. researchgate.net For the cyclic Nostocyclopeptide A2, which inhibits the T-L site, the specific functional groups responsible for this selectivity are not as explicitly detailed in the provided sources, but its cyclic structure and specific amino acid composition likely play a crucial role in its interaction with the proteasome. nih.govresearchgate.net

Organic Anion Transporter (OATP) Inhibition

Nostocyclopeptides have been found to inhibit organic anion transporters (OATPs), specifically OATP1B1 and OATP1B3. nih.govnih.govmdpi.comresearchgate.netisomerase.co.uk This inhibition can prevent the transport of substances, such as toxic microcystins and nodularin (B43191), into hepatocytes. nih.govnih.govmdpi.com OATP1B3 is known to be overexpressed in certain malignant tumors, including colon carcinomas. nih.gov The ability of nostocyclopeptides to inhibit these transporters suggests their potential as lead compounds for drug development, particularly in the context of cancer where OATPs are involved in the uptake of various compounds, including some anticancer drugs. nih.govnih.gov

Here is a summary of OATP inhibition:

| Compound | Transporter Inhibited | Effect | Source |

| Nostocyclopeptides | OATP1B1, OATP1B3 | Inhibit transport of microcystins and nodularin into hepatocytes. nih.govnih.govmdpi.com | nih.govnih.govmdpi.comresearchgate.net |

Interference with Toxin Transport (e.g., Microcystins, Nodularins)

Nostocyclopeptides, including Ncp-A2, have demonstrated the ability to interfere with the cellular uptake of potent cyanobacterial hepatotoxins such as microcystins (e.g., Microcystin-LR) and nodularins (e.g., Nodularin-R) researchgate.netproquest.comresearchgate.netmdpi.comresearchgate.net. These toxins are known to cause significant liver damage by inhibiting protein phosphatases PP1 and PP2A after being transported into hepatocytes researchgate.netguidetopharmacology.org.

Research indicates that nostocyclopeptides block the uptake of Microcystin-LR and Nodularin-R into rat hepatocytes and human embryonic kidney (HEK293) cells proquest.comresearchgate.netmdpi.com. This antitoxin activity is primarily attributed to the inhibition of specific organic anion transporters (OATPs), particularly OATP1B1 and OATP1B3, which are largely responsible for the hepatic uptake of these toxins researchgate.netproquest.comresearchgate.netmdpi.comresearchgate.net. By blocking these transporters, nostocyclopeptides prevent the accumulation of microcystins and nodularins within liver cells, thereby abolishing the apoptotic effects induced by these hepatotoxins in vitro proquest.comresearchgate.netmdpi.com.

Implications for Cellular Uptake Regulation

The inhibition of OATP1B1 and OATP1B3 by nostocyclopeptides highlights their role in regulating cellular uptake mediated by these transporters researchgate.netproquest.comresearchgate.netmdpi.comresearchgate.net. OATP1B1 and OATP1B3 are not only involved in the transport of cyanotoxins but also mediate the uptake of various endogenous metabolites, hormones, and numerous drugs researchgate.net.

Furthermore, OATP1B3 is known to be expressed in certain aggressive cancers, where its activity can contribute to apoptosis resistance nih.govresearchgate.net. The ability of nostocyclopeptides to inhibit OATP1B3 in HEK293 cells suggests a potential mechanism by which these compounds could influence the cellular uptake of other substrates transported by this protein, including certain therapeutic agents or endogenous molecules relevant to cancer biology researchgate.net. This regulatory effect on cellular uptake pathways mediated by OATPs represents a significant aspect of the preclinical profile of nostocyclopeptides.

Other Reported Biological Activities (e.g., Antimicrobial, Antiviral)

Beyond their antitoxin activity, Nostocyclopeptide A1 and A2 have exhibited cytotoxic effects against specific cancer cell lines in vitro. Studies have reported weak cytotoxic activity for Ncp-A1 and Ncp-A2 against human nasopharyngeal carcinoma (KB) and human colorectal adenocarcinoma (LoVo) cell lines, with IC₅₀ values around 1 µM researchgate.netproquest.comfrontiersin.orgmdpi.comnih.gov.

In addition to cytotoxicity, recent investigations have explored the effects of nostocyclopeptides on the 20S proteasome, a key proteolytic complex involved in cellular protein homeostasis researchgate.netresearchgate.net. In vitro assays have shown that cyclic Nostocyclopeptide A2 can inactivate the trypsin-like site of the 20S proteasome researchgate.netresearchgate.net. This selective inhibitory activity suggests a potential mechanism through which Ncp-A2 could influence cellular processes regulated by proteasomal degradation.

However, studies specifically evaluating the antimicrobial and antiviral activities of Ncp-A1 and A2 have indicated no effect against tested pathogenic fungi and bacteria in one reported study frontiersin.orgnih.gov. While other cyanobacterial metabolites have shown antimicrobial or antiviral properties, this activity was not observed for Nostocyclopeptide A1 and A2 in that particular investigation proquest.comfrontiersin.orgnih.gov.

Data on Cytotoxic Activity:

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Nostocyclopeptide A1 | KB | ~1 | researchgate.netproquest.comnih.gov |

| Nostocyclopeptide A1 | LoVo | ~1 | researchgate.netproquest.comnih.gov |

| Nostocyclopeptide A2 | KB | ~1 | researchgate.netproquest.comnih.gov |

| Nostocyclopeptide A2 | LoVo | ~1 | researchgate.netproquest.comnih.gov |

Investigation of Molecular Targets and Cellular Pathways

Investigations into the molecular targets of nostocyclopeptides have primarily identified organic anion transporters OATP1B1 and OATP1B3 as key interaction partners responsible for their antitoxin effects researchgate.netproquest.comresearchgate.netmdpi.comresearchgate.net. By binding to and inhibiting these transporters, nostocyclopeptides prevent the cellular influx of microcystins and nodularins, thereby protecting cells, particularly hepatocytes, from toxin-induced damage and apoptosis proquest.comresearchgate.netmdpi.com.

In the context of other biological activities, cyclic Nostocyclopeptide A2 has been shown to target the 20S proteasome researchgate.netresearchgate.net. Specifically, it has been reported to inactivate the trypsin-like catalytic site of this complex in vitro researchgate.netresearchgate.net. This indicates a direct interaction with the proteasome machinery, influencing protein degradation pathways within the cell.

While microcystins exert their toxicity through the inhibition of protein phosphatases PP1 and PP2A, studies with Nostocyclopeptide M1 (a related nostocyclopeptide with potent antitoxin activity via OATP inhibition) indicated that it does not interfere with these intracellular phosphatase targets researchgate.netguidetopharmacology.org. This supports the mechanism of action being focused on preventing toxin entry rather than directly counteracting the toxins' intracellular effects.

The investigation of these molecular targets (OATP1B1/1B3 and the 20S proteasome) and the related cellular pathways provides insights into the preclinical pharmacological profile of Nostocyclopeptide A2 and other members of this compound class.

Structure Activity Relationship Sar Studies

Influence of Macrocyclic vs. Linear Forms on Activity

Nostocyclopeptides exist in both cyclic and linear forms. The linear forms are peptide aldehydes that undergo spontaneous cyclization to form the macrocyclic imines. oup.comnih.gov This cyclization involves the formation of an imino bond between the C-terminal aldehyde and the N-terminal amine group of tyrosine. oup.comnih.gov

The biological activity can differ significantly between the cyclic and linear forms. For example, in studies on human 20S proteasome inhibition, the cyclic variant Ncp-A2 was found to inactivate the trypsin-like (T-L) site of the enzymatic complex. ug.edu.plnih.govdntb.gov.uascilit.comresearchgate.net In contrast, the linear peptide aldehyde form, Ncp-A2-L, showed inhibitory effects specifically on the chymotrypsin-like (CT-L) activity of the proteasome. ug.edu.plnih.govdntb.gov.uaresearchgate.net This indicates a clear distinction in the target specificity and inhibitory profile between the macrocyclic and linear forms of Nostocyclopeptide A2. The presence of the aldehyde group in the linear form is confirmed to be an important element for the CT-L inhibitory activity. ug.edu.plnih.govdntb.gov.uaresearchgate.net

The proportion of cyclic to linear forms can vary depending on factors such as the specific Ncp analogue, the analyzed material (fresh or lyophilized), and the extraction solvent. For Ncp-A1, the cyclic form is often more significant, suggesting that the cyclization of the Leu-containing peptide might be easier than that of the Phe-containing Ncp-A2, possibly due to steric hindrances. nih.gov

Analog Design, Chemical Modification, and Development

Rational Design of Synthetic Analogs

Rational design of synthetic analogs of Nostocyclopeptide A2 involves a targeted approach to modify specific parts of the molecule based on an understanding of its structure and presumed mechanism of action. The core structure of Nostocyclopeptide A2 includes seven amino acid residues and the characteristic imino linkage. mdpi.commdpi.comfrontiersin.org Variations in the C-terminal residue (which can be leucine, phenylalanine, or tyrosine in different nostocyclopeptides) and the presence of modified amino acids like 4-methylproline at position 6 and D-amino acids at position 3 contribute to the structural diversity within the nostocyclopeptide class. mdpi.commdpi.com

Rational design strategies can involve altering these amino acid residues or modifying the imino linkage to investigate the impact on biological activity and stability. For instance, studies have involved the chemical synthesis of linear aldehydes of Ncp-A1 and Ncp-A2 with proline instead of 4-methylproline to study epimerization and macrocyclization equilibria. mdpi.com The presence of the aldehyde group at the C-terminus has been highlighted as important for the inhibitory effects of linear nostocyclopeptides on certain enzymatic activities, suggesting this as a target for modification in analog design. nih.gov

Understanding the biosynthetic pathway, which involves nonribosomal peptide synthetases (NRPSs), provides insights into the potential sites for modification. mdpi.commdpi.comproquest.comnih.gov The modular nature of NRPS enzymes, with specific domains for amino acid selection, activation, and modification, can inform the rational design of synthetic strategies to mimic or alter these processes. proquest.comnih.govoup.com Rational design can also be guided by computational techniques, such as molecular docking, to predict how modifications might affect the binding affinity and activity of analogs with target molecules. neliti.com

Combinatorial Chemistry Approaches for Lead Compound Generation

Combinatorial chemistry approaches offer a powerful method for generating diverse libraries of compounds based on a core structure like Nostocyclopeptide A2. This involves synthesizing a large number of related molecules with variations at different positions, allowing for rapid exploration of chemical space and identification of lead compounds with desired properties. uit.nomdpi.com

Given the peptide nature of Nostocyclopeptide A2, combinatorial peptide synthesis techniques can be applied. These methods typically involve solid-phase synthesis, where amino acids are sequentially added to a growing peptide chain anchored to a solid support. mdpi.com By introducing different amino acid building blocks or modified amino acids at specific positions during the synthesis, a library of nostocyclopeptide analogs can be created.

The structural features of nostocyclopeptides, including the cyclic nature and the imino linkage, present specific challenges and opportunities for combinatorial synthesis. mdpi.commdpi.com Strategies would need to account for the cyclization step and the formation or modification of the imine. The potential for structural diversity within the nostocyclopeptide class, as evidenced by the identification of several analogs in Nostoc strains, suggests that combinatorial approaches could yield novel compounds with varied biological activities. mdpi.com

Combinatorial chemistry, initially focused on peptide synthesis, has expanded to encompass a wide range of chemical reactions and applications, including the generation of diverse libraries for drug discovery. mdpi.com Applying these techniques to the nostocyclopeptide scaffold could lead to the discovery of analogs with improved potency, selectivity, or other desirable pharmacological characteristics.

Chemoenzymatic Synthesis of Novel Derivatives

Chemoenzymatic synthesis combines the precision and efficiency of enzymatic reactions with the versatility of chemical synthesis to create novel compounds. This approach is particularly relevant for complex natural products like Nostocyclopeptide A2, which are synthesized through intricate enzymatic pathways involving NRPSs. proquest.comnih.govoup.comnih.govresearchgate.net

Nonribosomal peptide synthetases contain specific domains, such as adenylation domains for substrate selection, condensation domains for peptide bond formation, and tailoring enzymes for modifications like epimerization or cyclization. mdpi.comproquest.comnih.govoup.com By utilizing isolated enzymes or enzyme domains from the nostocyclopeptide biosynthetic pathway in conjunction with chemical synthesis, researchers can potentially generate novel derivatives that are difficult to access through purely chemical means.

For example, thioesterase (TE) domains, which are often responsible for catalyzing the release and cyclization of linear peptide intermediates in NRPS systems, can be used in vitro to mediate the cyclization of chemically synthesized linear peptide precursors. nih.govresearchgate.netuni-marburg.de This chemoenzymatic approach allows for regio- and stereoselective cyclization under mild conditions, overcoming some of the challenges associated with purely chemical cyclization methods, which can suffer from poor yields or lack of selectivity. nih.govresearchgate.net

Advanced Analytical Methodologies in Nostocyclopeptide A2 Research

Chromatographic Separation and Purification Techniques

The isolation of Nostocyclopeptide A2 from its natural source, typically cyanobacteria of the Nostoc genus, is a multi-step process that requires robust chromatographic techniques to separate it from a complex mixture of other metabolites. nih.govresearchgate.net The general workflow begins with extraction from the cyanobacterial biomass, followed by several stages of purification.

Initial fractionation is often achieved using reversed-phase flash chromatography. nih.govresearchgate.net In one documented method, extracts from Nostoc edaphicum CCNP1411 were subjected to flash chromatography on a Jupiter Proteo C12 column. nih.gov This step utilized a step gradient with a mobile phase consisting of water and methanol (B129727) to achieve a preliminary separation of the peptide-containing fractions. nih.gov

Following initial cleanup, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for obtaining the pure compound. nih.govnih.gov Researchers have successfully used analytical and semi-preparative HPLC systems to isolate Nostocyclopeptide A2. For instance, pure Nostocyclopeptide A2 was obtained from pooled fractions using a specific gradient of acetonitrile (B52724) in water, both containing 0.1% formic acid. nih.gov The process is monitored using detectors such as a Diode Array Detector (DAD) at wavelengths like 210 and 270 nm to track the elution of the peptides. nih.gov The purity of the collected fractions at each stage is typically verified by LC-MS/MS analysis. nih.gov

Table 1: Chromatographic Methods for Nostocyclopeptide A2 Purification This table is interactive. Click on headers to sort.

| Technique | Column Type | Mobile Phase | Gradient Example | Purpose | Reference |

|---|---|---|---|---|---|

| Flash Chromatography | Jupiter Proteo C12 | Water (A) / Methanol (B) | Step gradient from 10% to 100% B | Initial fractionation of crude extract | nih.gov |

| Preparative HPLC | Jupiter Proteo C12 | 5% Acetonitrile in Water (A) / Acetonitrile (B) + 0.1% Formic Acid | 15% B, increasing by 1% every 15 min to 19% B, then to 100% B | Isolation of pure Nostocyclopeptide A2 | nih.gov |

| Analytical HPLC | Zorbax Eclipse XDB-C18 | Water / Acetonitrile + 0.1% Formic Acid | Not specified | Purity analysis and identification | nih.gov |

| RP-HPLC | Not specified | Not specified | Not specified | Final purification step from flash chromatography fractions | researchgate.net |

Spectroscopic Characterization in Research Settings (e.g., NMR, LC-MS/MS, High-Resolution Mass Spectrometry)

Once isolated, the definitive structure of Nostocyclopeptide A2 is elucidated using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov These methods provide complementary information essential for confirming the molecular weight, elemental composition, amino acid sequence, and three-dimensional conformation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique used throughout the research process. It is employed for the initial detection of the peptide in crude extracts, for monitoring the purification process, and for providing initial structural information through fragmentation analysis. nih.govresearchgate.net A typical setup involves an HPLC system coupled to a triple quadrupole/linear ion trap mass spectrometer (like a QTRAP5500), often using a soft ionization source such as Turbo Ion Spray under positive ionization mode. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements of the molecular ions. nih.gov This precision allows for the determination of the compound's elemental formula, a critical step in identifying new or known natural products. cornell.edu Instruments such as Quadrupole Time-of-Flight (QToF) mass spectrometers are frequently used for this purpose. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for the unambiguous determination of the planar structure and stereochemistry of Nostocyclopeptide A2. researchgate.netnih.gov Due to the complexity of the molecule, a suite of 1D and 2D NMR experiments is required. nih.govtjnpr.org Key experiments include:

1D TOCSY (Total Correlation Spectroscopy): Used to identify the individual amino acid spin systems within the peptide. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two to three bonds, which is crucial for establishing the sequence of the amino acid residues. nih.gov

The combination of these spectroscopic techniques provides the definitive evidence required to fully characterize the unique structure of Nostocyclopeptide A2, including its distinctive imino linkage. nih.gov

Table 2: Spectroscopic Methods in Nostocyclopeptide A2 Characterization This table is interactive. Click on headers to sort.

| Technique | Instrument Type | Information Obtained | Purpose | Reference |

|---|---|---|---|---|

| LC-MS/MS | HPLC with Triple Quadrupole/Linear Ion Trap (e.g., QTRAP) | Molecular weight, fragmentation patterns | Identification during purification, purity checks, initial structural analysis | nih.govnih.gov |

| HRMS | HPLC with QToF | Accurate mass-to-charge ratio | Determination of elemental formula | nih.govcornell.edu |

| 1D TOCSY | NMR Spectrometer | Amino acid spin systems | Identification of constituent amino acids | nih.gov |

| 2D HMBC | NMR Spectrometer | 1H-13C correlations over 2-3 bonds | Sequencing of amino acid residues | researchgate.netnih.gov |

| 2D NOESY/ROESY | NMR Spectrometer | Through-space proton-proton correlations | Determination of peptide sequence and 3D conformation | researchgate.netnih.gov |

Quantification Techniques in Research Studies

Accurately quantifying the amount of Nostocyclopeptide A2 in various samples is essential for studying its production by cyanobacteria and for conducting concentration-dependent bioactivity assays. nih.gov The gold standard for the sensitive and selective quantification of peptides like Nostocyclopeptide A2 in complex matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). researchgate.netmdpi.com

The most common approach utilizes a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. researchgate.net This technique is highly selective because it monitors a specific transition from a precursor ion (the protonated molecule of Nostocyclopeptide A2) to a characteristic product ion generated by collision-induced dissociation. mdpi.com

The development of a robust quantitative method involves several key steps:

Optimization of MS Parameters: The instrument settings, such as collision energy, are optimized to achieve the strongest signal for the chosen MRM transition.

Method Validation: The method's performance is evaluated for linearity, accuracy, precision, and sensitivity. Linearity is established by analyzing a pure standard of Nostocyclopeptide A2 at several known concentrations to create a calibration curve. mdpi.com

Determination of Quantification Limits: The Limit of Quantification (LOQ) is experimentally determined as the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. mdpi.com

This targeted LC-MS/MS approach allows researchers to measure even low concentrations of Nostocyclopeptide A2, which is critical for understanding its biological roles and potential applications. nih.gov

Table 3: Key Aspects of Nostocyclopeptide A2 Quantification This table is interactive. Click on headers to sort.

| Parameter | Technique/Method | Description | Purpose | Reference |

|---|---|---|---|---|

| Primary Technique | LC-MS/MS | Liquid chromatography coupled with tandem mass spectrometry. | Provides high selectivity and sensitivity for quantification in complex mixtures. | researchgate.netmdpi.com |

| MS Operational Mode | Multiple Reaction Monitoring (MRM) | A specific precursor ion is selected and fragmented, and a resulting product ion is monitored. | Ensures high specificity and reduces background noise, leading to lower detection limits. | researchgate.net |

| Instrumentation | Triple Quadrupole (QqQ) Mass Spectrometer | An instrument designed for targeted quantitative analysis. | Ideal for performing sensitive and robust MRM experiments. | researchgate.net |

| Method Validation | Calibration Curve | Analysis of a dilution series of a pure standard to plot response vs. concentration. | To establish the linear range for accurate quantification. | mdpi.com |

| Sensitivity Metric | Limit of Quantification (LOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Defines the lower boundary of the quantitative method. | mdpi.com |

Biotechnological Production and Engineering Approaches

Strain Optimization for Enhanced Production

Nostocyclopeptide A2 is naturally produced by certain strains of Nostoc. researchgate.netfrontiersin.orgmdpi.com The initial isolation and structure determination of nostocyclopeptide A2 were performed using the terrestrial cyanobacterium Nostoc sp. ATCC53789. researchgate.netnih.gov More recently, Nostoc edaphicum CCNP1411 from the Baltic Sea has also been identified as a producer of nostocyclopeptides, including Ncp-A1 and Ncp-A2, along with several other analogues. mdpi.com

Research indicates that the cell content of linear nostocyclopeptides can be higher than their cyclic forms in Nostoc edaphicum CCNP1411, suggesting that the macrocyclization process might be a limiting step in the production of the cyclic variants like nostocyclopeptide A2. mdpi.com The relative cell content of linear Ncps with phenylalanine at the C-terminus, such as Ncp-A2-L, was found to be higher than those with leucine, potentially indicating a preferential incorporation of phenylalanine during synthesis. mdpi.com

While the search results highlight the producing strains and provide some insights into the relative abundance of linear versus cyclic forms and the potential for preferential amino acid incorporation, detailed data tables specifically illustrating the results of strain optimization efforts for enhanced nostocyclopeptide A2 production were not explicitly available within the provided snippets.

Genetic Engineering of Biosynthetic Pathways

Nostocyclopeptide A2 is synthesized via a nonribosomal peptide synthetase (NRPS) pathway. researchgate.netmdpi.com The nostocyclopeptide biosynthetic gene cluster (ncp gene cluster) has been identified and characterized in Nostoc sp. ATCC53789 and Nostoc edaphicum CCNP1411. mdpi.comnih.govug.edu.pl In Nostoc sp. ATCC53789, this cluster spans approximately 33 kb and contains genes predicted to be involved in the biosynthesis and transport of these natural products. nih.govug.edu.pl The genetic architecture and domain organization of the ncpA-B NRPS genes show a co-linear arrangement with the putative order of amino acid assembly in the peptide. nih.gov

A key feature of the nostocyclopeptide biosynthesis is the unique imino linkage. A reductase domain at the C-terminus of the NRPS NcpB is predicted to catalyze the reduction of the linear heptapeptide-S-enzyme intermediate to a linear heptapeptide (B1575542) aldehyde. This aldehyde then undergoes an intramolecular reaction with the N-terminal amine of the tyrosine residue to form the characteristic imine bond, resulting in the cyclic structure of nostocyclopeptide A2. nih.gov

Genetic analysis has revealed the presence of genes like ncpA and ncpB encoding NRPS modules that catalyze the activation and incorporation of specific amino acids such as tyrosine, glycine, glutamine, isoleucine, and serine into the nostocyclopeptide structure. mdpi.comug.edu.pl These genes show similarity to genes involved in the biosynthesis of other cyanobacterial peptides like nostopeptolides. ug.edu.pl The ncp gene cluster also includes open reading frames potentially involved in the assembly of modified amino acids like 4-methylproline. mdpi.com

While the biosynthetic gene cluster has been characterized, detailed research findings on specific genetic engineering approaches applied to enhance nostocyclopeptide A2 production by manipulating these genes were not extensively detailed in the provided search results. However, the identification and characterization of the ncp gene cluster provide a foundation for future genetic engineering efforts aimed at improving yield or creating novel analogues.

Research Challenges and Future Perspectives in Nostocyclopeptide A2 Science

Overcoming Limitations in Production and Yield

The primary source of nostocyclopeptides, including Ncp-A2, is cultivation of Nostoc cyanobacteria. nih.govresearchgate.netmdpi.com However, obtaining sufficient quantities of Ncp-A2 from natural sources can be challenging. The yields of these compounds from cyanobacterial cultures are often relatively small, which can impede extensive biological evaluation and further research. nih.gov For instance, studies have noted that the cell content of linear nostocyclopeptides can be higher than their cyclic counterparts, suggesting potential bottlenecks in the macrocyclization process within the organism. mdpi.comnih.gov

Future perspectives in this area include optimizing cyanobacterial cultivation conditions to enhance Ncp-A2 production. This could involve exploring different Nostoc strains, refining growth media, and investigating environmental factors that might influence yield. mdpi.comrptu.de Additionally, advancements in biotechnological approaches, such as metabolic engineering of cyanobacteria or heterologous expression of the Ncp biosynthetic gene cluster in more amenable hosts, could offer avenues for improved and scalable production. frontiersin.org

Elucidation of Unexplored Biological Activities

While initial studies have identified some biological activities for Ncp-A2, such as cytotoxicity against LoVo and KB cell lines and inhibition of the trypsin-like site of the 20S proteasome, the full spectrum of its biological effects remains largely unexplored. nih.govresearchgate.netfrontiersin.orgresearchgate.net The selective inhibitory activity of cyclic Ncp-A2 on the trypsin-like site of the 20S proteasome, distinct from the chymotrypsin-like inhibition shown by linear variants like Ncp-A2-L, highlights the potential for targeted biological interactions. nih.govresearchgate.net

Future research should focus on comprehensive screening of Ncp-A2 against a wider range of biological targets and in various disease models. Given that related nostocyclopeptides like Ncp-M1 have shown activity as inhibitors of organic anion transporter polypeptides (OATP1B1 and OATP1B3), which are overexpressed in certain cancers, further investigation into Ncp-A2's effects on transporters and other cellular pathways is warranted. nih.govnih.gov Exploring potential activities beyond cytotoxicity and proteasome inhibition could reveal novel therapeutic applications or roles for Ncp-A2 as a biological probe.

Refinement of Synthetic Methodologies

The complex structure of Nostocyclopeptide A2, particularly the unique imino linkage and the presence of modified amino acids like 4-methylproline and D-glutamine, presents challenges for chemical synthesis. mdpi.commdpi.com While total synthesis of related macrocyclic peptides has been explored, refining synthetic methodologies for Ncp-A2 is crucial for providing access to sufficient material for research and for generating structural analogs. nih.govasm.orgfrontiersin.org

Developing more efficient and stereoselective synthetic routes to Ncp-A2 is a key future perspective. This includes optimizing macrocyclization strategies to improve yields and exploring novel coupling reactions compatible with the sensitive functional groups present in the peptide. nih.govacs.org Synthetic efforts could also focus on the preparation of Ncp-A2 analogs with structural modifications to investigate structure-activity relationships and potentially enhance desired biological properties or improve pharmacokinetic profiles.

Deepening Understanding of Biosynthetic Regulation

Nostocyclopeptide A2 is synthesized through a nonribosomal peptide synthetase (NRPS) pathway encoded by a specific gene cluster in Nostoc cyanobacteria. mdpi.commdpi.comresearchgate.netsecondarymetabolites.org While the ncp gene cluster has been identified and partially characterized, the intricate mechanisms regulating its expression and the activity of the biosynthetic enzymes are not fully understood. mdpi.comnih.govsecondarymetabolites.org Factors influencing the balance between linear and cyclic forms of nostocyclopeptides, as observed in Nostoc edaphicum CCNP1411, also require further investigation. mdpi.comnih.gov

Future research should aim to elucidate the regulatory networks controlling ncp gene cluster expression in response to environmental cues. rptu.de Understanding the function of individual domains within the NRPS enzymes and tailoring enzymes involved in modifications like methylation and epimerization is also critical. mdpi.commdpi.com Investigating the role of potential regulatory genes within or near the ncp cluster could provide insights into how Ncp-A2 biosynthesis is controlled. nih.govsecondarymetabolites.org This knowledge could potentially be leveraged for biotechnological production efforts.

Potential as Molecular Probes in Chemical Biology

The specific biological activities identified for Nostocyclopeptide A2, such as its selective inhibition of the 20S proteasome's trypsin-like site, suggest its potential utility as a molecular probe in chemical biology. nih.govresearchgate.net Molecular probes are valuable tools for dissecting complex biological pathways and validating drug targets.

Future perspectives include utilizing Ncp-A2 and its derivatives as tools to further investigate the role of the 20S proteasome and other potential targets in cellular processes. nih.gov By using labeled or modified versions of Ncp-A2, researchers could study its binding interactions, cellular uptake, and intracellular localization. acs.org This could provide valuable insights into the biological functions of its targets and the mechanisms underlying Ncp-A2's observed activities. Furthermore, Ncp-A2's unique structure could serve as a scaffold for developing new chemical probes with enhanced specificity or novel activities.

Q & A

Q. How is the oxidative cyclization mechanism in Nostocyclopeptide A2 biosynthesis characterized?

- Answer : Oxidative cyclization is studied via isotopic labeling and enzymatic assays. For instance, NADH-dependent oxidoreductases catalyze the formation of macrocyclic rings, as demonstrated by isolating intermediate compounds (e.g., 397 and 400 in ) during in vitro reactions. Kinetic studies using purified enzymes (e.g., PCP-bound intermediates) and NMR tracking of water incorporation during cyclization provide mechanistic insights .

Q. What genomic strategies are used to link Nostocyclopeptide A2 to its biosynthetic gene cluster?

- Answer : Comparative genomics and heterologous expression are key. Metagenomic datasets from microbial consortia (e.g., lichen-associated Nostoc) are analyzed for conserved nonribosomal peptide synthetase (NRPS) domains. Cloning candidate BGCs into model hosts like E. coli or S. albus and monitoring peptide production via HPLC confirms cluster functionality .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic roles during Nostocyclopeptide A2 biosynthesis?

- Answer : Discrepancies (e.g., conflicting enzyme substrate specificity claims) require in vitro reconstitution assays. For example, purifying putative oxidoreductases and testing activity against synthetic substrates under varying NAD+/NADH conditions clarifies catalytic roles. CRISPR-Cas9 gene knockout in native hosts further validates enzyme contributions to cyclization .

Q. What experimental designs optimize heterologous expression of Nostocyclopeptide A2 in non-native hosts?

- Answer : Codon optimization of BGCs for the host organism and co-expression of chaperone proteins (e.g., GroEL-GroES) improve yield. A 2023 study achieved a 15% increase in production by integrating nos promoter systems into S. albus and supplementing cultures with methylated precursors. Post-expression, immobilized metal affinity chromatography (IMAC) isolates His-tagged peptides for purity assessment .

Q. How do researchers address low yield and stability issues in Nostocyclopeptide A2 purification?

- Answer : Stability is enhanced using cryoprotective buffers (e.g., 20% glycerol) during extraction. For yield improvement, fed-batch fermentation with controlled carbon/nitrogen ratios and real-time metabolomics (via FT-ICR-MS) identifies rate-limiting precursors. Dialysis-assisted refolding post-IMAC mitigates aggregation .

Methodological Considerations

Q. What frameworks guide hypothesis formulation for Nostocyclopeptide A2 bioactivity studies?

- Answer : The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) are applied. For example, a study on proteasome inhibition might prioritize in vitro 20S proteasome assays (feasibility) and comparative analysis with clinical inhibitors like bortezomib (novelty). Pilot cytotoxicity screens using HEK293 or HepG2 cell lines establish relevance before murine models .

Q. How are data contradictions in Nostocyclopeptide A2’s anticancer mechanisms systematically addressed?

- Answer : Multi-omics integration (transcriptomics, proteomics) identifies off-target effects. For instance, RNA-seq of treated cancer cells reveals upregulated stress-response pathways, which are validated via siRNA knockdown. Dose-response curves and isobologram analysis differentiate primary vs. secondary mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.